Temocillin, chemically known as 6-α-methoxy-ticarcillin, is a beta-lactam antibiotic that belongs to the class of carbapenems. It was developed to combat bacterial resistance, particularly against Gram-negative pathogens. Unlike many beta-lactam antibiotics, temocillin exhibits remarkable stability against various beta-lactamases, making it a valuable option in treating infections caused by resistant bacteria. Its development was motivated by the increasing prevalence of antibiotic resistance, especially in serious infections where carbapenems are often the last line of defense .
Temocillin was first synthesized in the 1980s as a derivative of ticarcillin. It was designed to maintain efficacy against bacteria that produce beta-lactamases, enzymes that confer resistance to many antibiotics. The compound's stability against these enzymes has been a focal point in its pharmacological analysis and clinical applications .
The synthesis of temocillin involves several key steps that modify the structure of ticarcillin to enhance its stability and efficacy. The general synthetic pathway includes:
The synthesis process is typically carried out under controlled conditions to ensure optimal yields and purity. The use of protecting groups during synthesis is crucial to prevent undesired reactions at sensitive sites on the molecule .
The molecular structure of temocillin can be represented as follows:
Temocillin features a beta-lactam ring characteristic of all beta-lactam antibiotics, which is essential for its antibacterial activity. The methoxy group at the 6-alpha position contributes significantly to its stability against enzymatic degradation .
Temocillin undergoes various chemical reactions typical of beta-lactams:
The stability of temocillin in physiological conditions allows for continuous infusion without significant degradation, which is advantageous for treating severe infections .
Temocillin exerts its antibacterial effects primarily through:
Pharmacokinetic studies indicate that temocillin maintains effective concentrations in serum and tissues, with a recommended breakpoint for susceptibility testing at approximately 8 mg/L for systemic infections .
Relevant analyses show that temocillin's properties allow it to achieve therapeutic levels effectively while minimizing adverse effects associated with lower bioavailability drugs .
Temocillin has several scientific uses:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6